2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-6-9(20-7(2)15-6)12(19)17-13-16-8-4-3-5-14-11(18)10(8)21-13/h3-5H2,1-2H3,(H,14,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCDELQDGZYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 2,4-disubstituted thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets would depend on the biological activity being exhibited.
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Based on the wide range of biological activities exhibited by 2,4-disubstituted thiazoles, it can be inferred that multiple biochemical pathways could be affected.
Biological Activity
2,4-Dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide is a thiazole derivative with significant potential in medicinal chemistry. This compound exhibits a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Understanding its biological activity is crucial for further development in therapeutic applications.
- Molecular Formula : C13H14N4O2S2
- Molecular Weight : 322.4 g/mol
- CAS Number : 1797188-57-8
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. The thiazole ring structure allows for diverse substituent modifications that can enhance its pharmacological effects. Notably, compounds with a thiazole backbone have been shown to inhibit key enzymes involved in cancer progression and inflammation.
Biological Activities
-
Anticancer Activity
- Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, thiazolidinone derivatives have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .
- The compound's specific anticancer mechanisms include targeting DNA replication processes and disrupting cellular signaling pathways associated with tumor growth.
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Antibacterial and Antifungal Properties
- Thiazole derivatives have been reported to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
- Additionally, antifungal activities have been observed in similar thiazole compounds, making them promising candidates for treating fungal infections.
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Anti-inflammatory Effects
- Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown potential in reducing inflammatory markers and mediators in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the thiazole ring. The following table summarizes some key findings from SAR studies:
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested against prostate cancer cell lines and exhibited IC50 values in the low nanomolar range. Mechanistic studies indicated that it induced apoptosis through caspase activation.
- Case Study 2 : In a study focusing on bacterial infections, a thiazole derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimal cytotoxicity to human cells.
- Case Study 3 : Research involving animal models demonstrated that administration of the compound led to reduced inflammation markers in models of rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations :
- The thiazolo[5,4-c]azepine system in the target compound distinguishes it from simpler thiazole-thiadiazine hybrids (e.g., ) or pyridinyl-isoxazole analogs (e.g., ). The azepine ring’s partial saturation may enhance metabolic stability compared to fully aromatic systems .
- Thiadiazine derivatives (e.g., ) exhibit broader antimicrobial activity but lack the fused bicyclic architecture of the target compound.
Substituent Effects: The 2,4-dimethylthiazole group in the target compound increases hydrophobicity compared to pyridinyl (e.g., ) or phenyl (e.g., ) substituents. This could improve membrane permeability but reduce aqueous solubility. Carboxamide Linkers: All compounds utilize this group for target engagement, but the azepinone’s ketone oxygen in the target compound adds hydrogen-bonding capacity absent in ester derivatives (e.g., ).
Synthetic Complexity :
- The target compound’s fused bicyclic system requires multi-step cyclization, whereas simpler analogs (e.g., ) are synthesized via direct coupling or single-heterocycle formation.
The azepinone’s rigidity may confer selectivity over flexible analogs .
Research Findings and Data Gaps
- Activity Prediction : The target compound’s structural similarity to kinase inhibitors (e.g., ) implies possible efficacy in oncology or inflammatory diseases. However, in vitro/in vivo validation is needed.
- SAR Limitations : Existing evidence lacks direct data on the impact of azepine ring substitution or methyl group positioning. Comparative studies with des-methyl or azepine-open analogs would clarify critical pharmacophores.
- Synthetic Optimization : Evidence highlights the utility of coupling reagents (e.g., EDCI) for carboxamide formation, but scalability and yield improvements for the target compound remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
